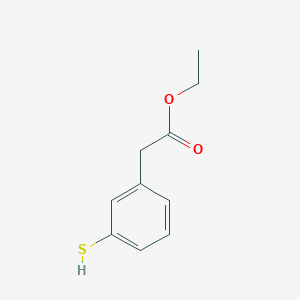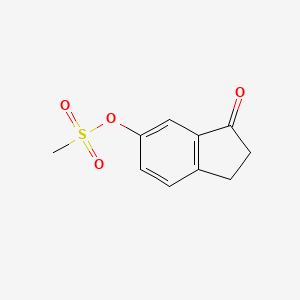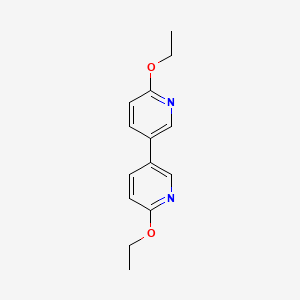![molecular formula C16H15N B8337625 C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine](/img/structure/B8337625.png)
C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine
Overview
Description
C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine is a chemical compound that belongs to the class of dibenzo[a,d]cycloheptenes These compounds are characterized by a tricyclic structure consisting of two benzene rings fused to a seven-membered cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine typically involves the annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This process is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves a formal [5 + 2] annulation reaction . The reaction conditions are carefully controlled to achieve high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the compound’s consistency and purity.
Chemical Reactions Analysis
Types of Reactions
C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound likely exerts its effects through intermolecular Friedel–Crafts-type alkylation and subsequent intramolecular cyclization . These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine is unique due to its specific tricyclic structure and the presence of a methylamine group
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylmethanamine |
InChI |
InChI=1S/C16H15N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-10,16H,11,17H2 |
InChI Key |
BKZVRYQHIBSITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
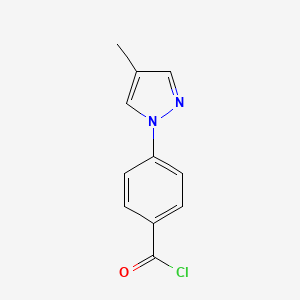
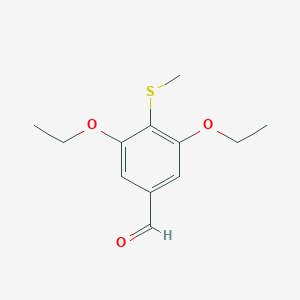
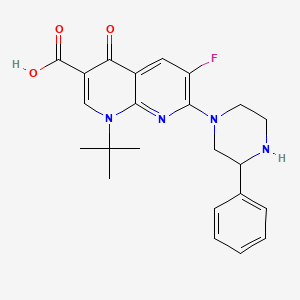
![3-(Cyclopropylamino)benzo[d]isoxazol-7-ylboronic acid](/img/structure/B8337562.png)
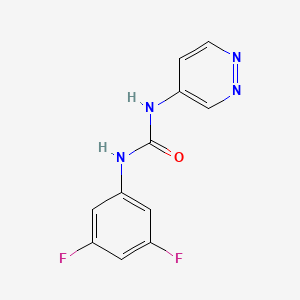

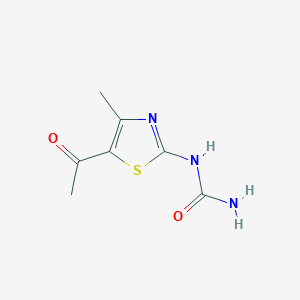
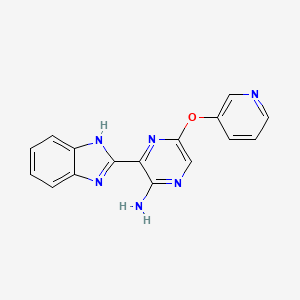
![2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid](/img/structure/B8337599.png)


